
2-Amino-8-methoxy-8-oxooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-8-methoxy-8-oxooctanoate is an organic compound with the molecular formula C9H17NO4 It is characterized by the presence of an amino group, a methoxy group, and a keto group on an octanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-8-methoxy-8-oxooctanoate typically involves the esterification of octanedioic acid followed by the introduction of the amino and methoxy groups. One common method includes the reaction of octanedioic acid with methanol in the presence of a strong acid catalyst to form the methyl ester. This intermediate is then subjected to aminolysis with ammonia or an amine to introduce the amino group. The final step involves the methoxylation of the keto group using methanol and a suitable catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure and high-temperature conditions can enhance the reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-8-methoxy-8-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The keto group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products Formed:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 2-amino-8-hydroxy-8-oxooctanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-8-methoxy-8-oxooctanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Amino-8-methoxy-8-oxooctanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy and keto groups can participate in various chemical interactions, modulating the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Amino-8-hydroxy-8-oxooctanoate: Similar structure but with a hydroxy group instead of a methoxy group.
2-Amino-8-methyl-8-oxooctanoate: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 2-Amino-8-methoxy-8-oxooctanoate is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
131956-96-2 |
|---|---|
Molekularformel |
C9H16NO4- |
Molekulargewicht |
202.23 g/mol |
IUPAC-Name |
2-amino-8-methoxy-8-oxooctanoate |
InChI |
InChI=1S/C9H17NO4/c1-14-8(11)6-4-2-3-5-7(10)9(12)13/h7H,2-6,10H2,1H3,(H,12,13)/p-1 |
InChI-Schlüssel |
ZYWZMWMPDZJWFD-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)CCCCCC(C(=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


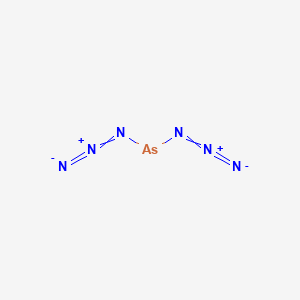
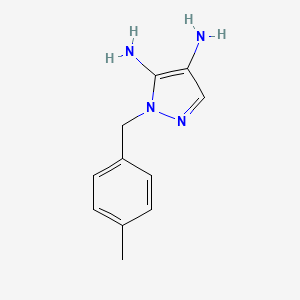
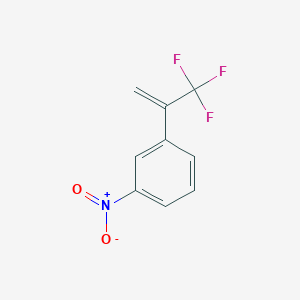


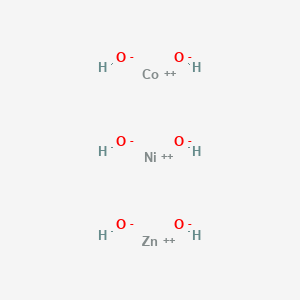

![6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane](/img/structure/B14262878.png)

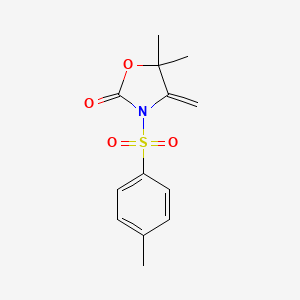
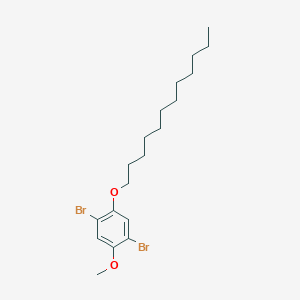
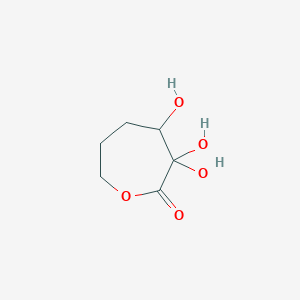
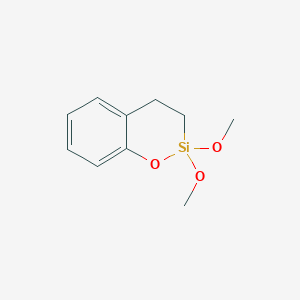
![2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole](/img/structure/B14262909.png)
